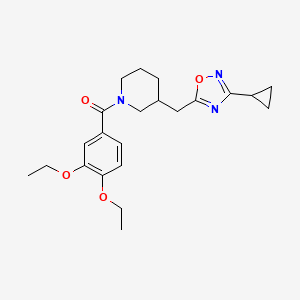

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(3,4-diethoxyphenyl)methanone

Description

Properties

IUPAC Name |

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(3,4-diethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4/c1-3-27-18-10-9-17(13-19(18)28-4-2)22(26)25-11-5-6-15(14-25)12-20-23-21(24-29-20)16-7-8-16/h9-10,13,15-16H,3-8,11-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXNRHXWNKLKCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(3,4-diethoxyphenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 330.38 g/mol. The structure features a piperidine ring, an oxadiazole moiety, and a diethoxyphenyl group, which contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that derivatives of 1,3,4-oxadiazoles , including this compound, exhibit a broad spectrum of biological activities such as:

- Anticancer Activity : Oxadiazole derivatives have been shown to inhibit various cancer cell lines by targeting enzymes crucial for cell proliferation. Mechanisms include inhibition of thymidylate synthase and histone deacetylases (HDAC) .

- Antimicrobial Effects : Some studies suggest that oxadiazole compounds possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Properties : There is evidence supporting the anti-inflammatory effects of oxadiazole derivatives through various pathways that modulate inflammatory responses .

The biological activity of the compound primarily stems from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammatory pathways.

- Receptor Modulation : Interaction with neurotransmitter receptors could explain potential neuroprotective effects.

- Molecular Docking Studies : Computational studies have shown favorable binding affinities to various targets, indicating potential therapeutic applications .

Anticancer Activity

A study highlighted the anticancer potential of oxadiazole derivatives using molecular docking techniques. The findings suggested that these compounds could effectively inhibit cancer cell proliferation by targeting telomerase and HDAC enzymes .

Antimicrobial Studies

Research conducted on similar oxadiazole compounds demonstrated significant antimicrobial activity against various pathogens. For instance, compounds exhibited minimum inhibitory concentrations (MICs) as low as 25 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

A comparative study on the anti-inflammatory activity of oxadiazole derivatives indicated that certain structural modifications enhance their efficacy in reducing inflammation markers in vitro .

Data Tables

| Activity Type | Target Organisms/Cells | IC50/MIC Values (µg/mL) |

|---|---|---|

| Anticancer | HT29 (colorectal cancer) | 15 |

| MCF7 (breast cancer) | 20 | |

| Antimicrobial | Staphylococcus aureus | 25 |

| Escherichia coli | 24 | |

| Anti-inflammatory | RAW 264.7 macrophages | 30 |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. Research has shown that (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(3,4-diethoxyphenyl)methanone can induce apoptosis in cancer cell lines through various mechanisms including the inhibition of cell proliferation and modulation of apoptotic pathways .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response . This suggests potential applications in treating inflammatory diseases.

Antioxidant Activity

Research has highlighted the antioxidant capabilities of this compound. It has been shown to scavenge free radicals effectively, indicating potential use in formulations aimed at reducing oxidative stress-related disorders .

Case Study 1: Anticancer Efficacy

In a study published in Pharmaceuticals, researchers synthesized a series of oxadiazole derivatives including this compound. The compound was tested against various cancer cell lines and exhibited IC50 values indicating potent anticancer activity compared to standard chemotherapeutic agents .

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory effects revealed that this compound significantly reduced the levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This study suggests its potential for developing new anti-inflammatory drugs targeting chronic inflammatory conditions .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Key Observations :

- S457-0851 incorporates a 1,2,3-triazole linker instead of a direct methylene bridge, which may alter conformational flexibility and hydrogen-bonding interactions.

- The 3-methylphenyl group in the methanone moiety may enhance steric hindrance, reducing binding to flat receptor pockets .

- The isoxazole derivative (CAS 288317-51-1) features a chloro-fluorophenyl group and a methyl-substituted isoxazole, introducing electronegative halogens that could improve target affinity but increase metabolic liabilities .

Physicochemical and Pharmacokinetic Properties

Table 2: Property Comparison

Analysis :

- The target compound’s 3,4-diethoxyphenyl group contributes to a moderate LogP (3.8), balancing lipophilicity and solubility. In contrast, S339-0696’s phenyl-oxadiazole and methylphenyl groups yield higher LogP (4.2), correlating with lower aqueous solubility (0.08 mg/mL) .

- The isoxazole derivative shows rapid metabolic degradation (t₁/₂ = 22 min), likely due to the labile isoxazole ring and halogenated aryl group, whereas the target compound’s oxadiazole and cyclopropyl groups enhance stability (t₁/₂ = 45 min) .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis route for this compound to improve yield and purity?

- Methodological Approach :

- Use a multivariate experimental design (e.g., varying solvents, catalysts, or reaction temperatures) to identify optimal conditions. For example, demonstrates how α,β-unsaturated ketones were synthesized via reactions of diethylketones with aldehydes under controlled conditions .

- Monitor reaction progress with HPLC or LC-MS to track intermediates and byproducts. highlights the use of analytical techniques like molecular weight determination and purity assessment for structurally similar oxadiazole derivatives .

- Purify via column chromatography using gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound.

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Key Methods :

- NMR Spectroscopy : Assign peaks for the cyclopropyl, oxadiazole, and piperidinyl groups to confirm connectivity. provides examples of methoxyphenyl and pyridinyl methanones characterized via NMR .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula accuracy.

- X-ray Crystallography (if crystalline): Resolve ambiguous stereochemistry. details structural elucidation of triazole-pyrazole hybrids using crystallography .

Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?

- Stability Protocol :

- Conduct accelerated stability studies by exposing the compound to stressors (e.g., 40°C/75% RH, acidic/basic buffers) and monitor degradation via HPLC. ’s safety data for pyrrolidinyl derivatives emphasizes stability under inert atmospheres .

- Use UV-Vis spectroscopy to detect oxidative degradation of the 3,4-diethoxyphenyl moiety.

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to target proteins (e.g., kinases or GPCRs)?

- Methodology :

- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins. Adjust parameters for the oxadiazole’s electronegativity and piperidine’s conformational flexibility.

- Apply Molecular Dynamics (MD) Simulations to assess binding stability over time. ’s focus on environmental-chemical properties can be adapted to study solvation effects .

- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for empirical affinity measurements.

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents (e.g., cyclopropyl vs. methyl groups) on bioactivity?

- SAR Workflow :

- Synthesize analog libraries with systematic substituent variations (e.g., replacing cyclopropyl with other bicyclic groups). ’s synthesis of pyrazole-pyrrolidinyl methanones illustrates this approach .

- Test analogs in cell-based assays (e.g., IC50 determination) and correlate structural changes with activity trends.

- Use QSAR models to quantify electronic (e.g., Hammett constants) or steric effects of substituents.

Q. How should researchers resolve contradictions in experimental data (e.g., inconsistent bioactivity across assays)?

- Resolution Strategies :

- Apply statistical block designs (as in ’s split-split plot model) to isolate variables like assay conditions or cell-line variability .

- Perform meta-analysis of replicate experiments to identify outliers or systematic errors.

- Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cellular assays). emphasizes aligning results with theoretical frameworks to contextualize discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.